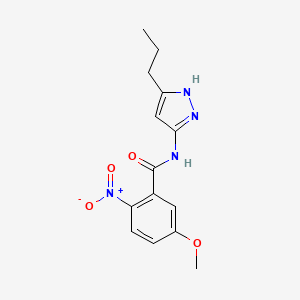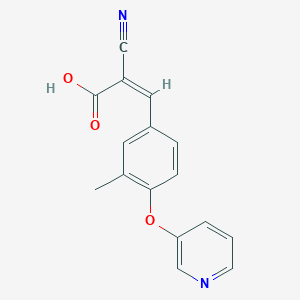
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves its ability to selectively bind to zinc ions and form a fluorescent complex. This complex can then be visualized using fluorescence microscopy, allowing for the detection and imaging of intracellular zinc ions. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been found to have anti-inflammatory properties, reducing inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide in lab experiments is its high selectivity and sensitivity for detecting and imaging zinc ions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction for research is the development of new fluorescent probes based on the structure of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide, which may have improved selectivity and sensitivity for detecting and imaging zinc ions. Overall, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has great potential for advancing scientific research in various fields.
Synthesis Methods
The synthesis method of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves the reaction of 5-propyl-1H-pyrazole-3-carboxylic acid with 5-amino-2-methoxybenzoic acid in the presence of thionyl chloride and nitric acid. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging intracellular zinc ions. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-4-9-7-13(17-16-9)15-14(19)11-8-10(22-2)5-6-12(11)18(20)21/h5-8H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBIKCTNHBWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)



![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)

![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

